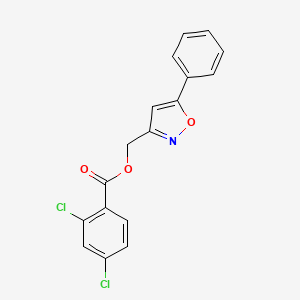

(5-Phenyl-3-isoxazolyl)methyl 2,4-dichlorobenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate . This method provides a scaffold for further functionalization into various isoxazole derivatives. Similarly, other research demonstrates the one-pot synthesis of isoxazole derivatives, such as the preparation of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate through a two-component reaction .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be elucidated using spectroscopic and analytical techniques, including X-ray crystallography. For example, the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate was determined to belong to the orthorhombic system, with specific cell parameters and space group . The crystal packing is stabilized by offset π-stacking interactions. Similarly, the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single crystal X-ray diffraction studies, revealing intramolecular hydrogen bonds and π-π interactions contributing to structural stability .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, isoxazolyl thioureas can react with ethyl bromopyruvate to yield a series of compounds, including acid hydrazides, pyrazolones, oxadiazoles, and thiazolidinones . These reactions demonstrate the reactivity of the isoxazole ring and its utility in synthesizing diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure and substituents. The mesomorphic properties of liquid crystalline isoxazole derivatives have been studied, showing that the substitution pattern on the isoxazole ring can affect their liquid crystalline behavior . Additionally, the antimicrobial activities of certain isoxazole compounds have been evaluated, indicating their pharmacological importance . Theoretical studies, such as density functional theory (DFT) calculations, can also provide insights into the electronic structure and potential reactivity of isoxazole derivatives .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis and Applications

Synthetic Methodologies and Reactivity

Heterocyclic compounds, such as isoxazolines, have shown significant biological and medicinal properties. They serve as excellent intermediates for synthesizing a wide range of heterocycles. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, and others, highlighting the compound's value as a building block (Gomaa & Ali, 2020). This suggests that compounds with a similar structural motif, such as "(5-Phenyl-3-isoxazolyl)methyl 2,4-dichlorobenzenecarboxylate," could also have applications in the synthesis of various heterocyclic compounds.

Anticancer Properties of Isoxazoline Derivatives

Isoxazolines are highlighted for their anticancer properties. Natural products containing isoxazoline derivatives have been regarded as potential chemotherapeutic candidates. This indicates that research into compounds with an isoxazolyl moiety, like "this compound," might uncover anticancer applications. The structural-activity relationship and the influence of stereochemical aspects on anticancer activity have been explored, providing a basis for further drug development (Kaur et al., 2014).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3/c18-12-6-7-14(15(19)8-12)17(21)22-10-13-9-16(23-20-13)11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVJWSTQMOZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2528464.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

![(1S,5R)-1-Phenyl-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride](/img/structure/B2528479.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine](/img/structure/B2528486.png)